molecular formula C11H17N5O2 B6969115 N-(oxolan-2-ylmethyl)-3-(triazol-1-yl)azetidine-1-carboxamide

N-(oxolan-2-ylmethyl)-3-(triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B6969115
M. Wt: 251.29 g/mol
InChI Key: WWPCKSCHGLVSIJ-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-3-(triazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an oxolane ring, a triazole ring, and an azetidine ring. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(triazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c17-11(12-6-10-2-1-5-18-10)15-7-9(8-15)16-4-3-13-14-16/h3-4,9-10H,1-2,5-8H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPCKSCHGLVSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-3-(triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving diols or epoxides.

    Introduction of the triazole ring: This is often done via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Formation of the azetidine ring: This can be synthesized through ring-closing reactions involving amines and halides.

    Coupling of the functional groups: The final step involves coupling the oxolane, triazole, and azetidine rings through amide bond formation, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-3-(triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at different positions depending on the reagents used.

    Reduction: Reduction reactions could target the triazole or azetidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions might involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-3-(triazol-1-yl)azetidine-1-carboxamide would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(oxolan-2-ylmethyl)-3-(triazol-1-yl)azetidine-1-carboxamide: can be compared with other compounds containing oxolane, triazole, or azetidine rings.

    Unique Features: The combination of these three functional groups in a single molecule is relatively unique, potentially offering distinct chemical and biological properties.

List of Similar Compounds

    Oxolane derivatives: Compounds containing the oxolane ring.

    Triazole derivatives: Compounds containing the triazole ring.

    Azetidine derivatives: Compounds containing the azetidine ring.

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